Validated Intermediate for Bevenopran vs. Analogues
The target compound is the only 4‑(2‑aminoethyl)‑saturated heterocycle explicitly incorporated into bevenopran (ADL‑5945), a peripherally selective μ‑/δ‑opioid receptor antagonist that received an INN/USAN designation and completed Phase III clinical trials (NCT01275755) [1]. The synthetic route disclosed in the Chinese patent CN106083787 and in bench‑scale protocols couples 2‑(tetrahydropyran‑4‑yl)ethylamine (free base, CAS 65412‑03‑5) with 5‑(4‑formyl‑2‑methoxyphenoxy)pyrazine‑2‑carboxamide via reductive amination to furnish the final drug substance [2]. In contrast, the piperidine congener 4‑(2‑aminoethyl)piperidine dihydrochloride (CAS 90000‑31‑0) and the aminomethyl analogue 4‑(aminomethyl)tetrahydropyran hydrochloride (CAS 389621‑78‑7) do not appear in any disclosed preclinical or clinical candidate from this chemotype, indicating that the precise spacer length, ring heteroatom, and amine positioning of the target compound are critical for the pharmacophore–receptor interaction validated in human trials [3].
| Evidence Dimension | Clinical-stage drug intermediate status |
|---|---|
| Target Compound Data | Key building block for bevenopran (CB‑5945; ADL‑5945; MK‑2402; OpRA III); Phase III clinical candidate |
| Comparator Or Baseline | 4‑(2‑aminoethyl)piperidine dihydrochloride (CAS 90000‑31‑0): not associated with any clinical candidate. 4‑(aminomethyl)tetrahydropyran hydrochloride (CAS 389621‑78‑7): no clinical candidate linkage. |
| Quantified Difference | Bevenopran reached Phase III (discontinued post‑Phase III); comparators have zero clinical-stage lead molecules using the identical amine fragment. |
| Conditions | Drug substance synthesis route provenance; PubChem, DrugBank, clinicaltrials.gov, and patent disclosures surveyed. |
Why This Matters
For procurement groups supporting late‑stage or commercial API synthesis, selecting a building block with proven clinical lineage reduces regulatory risk and ensures synthetic route continuity; substitute amines have no corresponding regulatory dossier.
- [1] Wikipedia. Bevenopran. https://en.wikipedia.org/wiki/Bevenopran View Source
- [2] Jigao616. 一种4-(2-氨乙基)四氢吡喃的合成方法技术 (Patent CN106083787 synthesis method). https://www.jigao616.com/zhuanlijieshao_14002003.aspx View Source
- [3] PubChem. 4-(2-Aminoethyl)piperidine dihydrochloride (CID 22135213) and 4-(Aminomethyl)tetrahydropyran hydrochloride (CID 15514497). https://pubchem.ncbi.nlm.nih.gov View Source
